2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride
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Overview
Description
2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an azetidine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5,9-Triazaspiro[3.6]decan-8-one: The parent compound without the dihydrochloride salt.
2,5,9-Triazaspiro[3.6]decan-8-one monohydrochloride: A similar compound with a different salt form.
Spirocyclic piperidine derivatives: Compounds with similar spirocyclic structures but different substituents
Uniqueness
2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
2,5,9-triazaspiro[3.6]decan-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-6-1-2-10-7(5-9-6)3-8-4-7;;/h8,10H,1-5H2,(H,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXNYJCTGGLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CNC2)CNC1=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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